molecular formula C10H7Cl2N5O2 B2395954 2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 326007-11-8

2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No. B2395954
CAS RN: 326007-11-8
M. Wt: 300.1
InChI Key: KMMBLFDYYOVSLI-UHFFFAOYSA-N
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Description

“2-Chloro-N-(3-chlorophenyl)acetamide” is a chemical compound with the empirical formula C8H7Cl2NO . It has a molecular weight of 204.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

While specific synthesis methods for “2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine” were not found, a related compound, “2-chloro-N-(3-chlorophenyl)acetamide”, was mentioned in a study . The study involved the reaction of quinazoline derivatives with chloroacetyl chloride to produce 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide derivatives .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(3-chlorophenyl)acetamide” includes two chlorine atoms, one nitrogen atom, and one oxygen atom . The SMILES string representation of the molecule is O=C(CCl)NC1=CC(Cl)=CC=C1 .


Physical And Chemical Properties Analysis

“2-Chloro-N-(3-chlorophenyl)acetamide” is a solid compound . It has a molecular weight of 204.05 . The compound’s InChI key is KNVBYGNINQITJC-UHFFFAOYSA-N .

Safety And Hazards

“2-Chloro-N-(3-chlorophenyl)acetamide” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound’s safety data sheet should be consulted for more detailed safety information .

Future Directions

While specific future directions for “2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine” were not found, research into related compounds and their potential applications continues. For example, indole derivatives, which include a wide range of bioactive compounds, are being studied for their potential in various therapeutic applications .

properties

IUPAC Name

2-chloro-4-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N5O2/c11-5-2-1-3-6(4-5)14-9-7(17(18)19)8(13)15-10(12)16-9/h1-4H,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMBLFDYYOVSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=C2[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-chlorophenyl)-5-nitropyrimidine-4,6-diamine

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